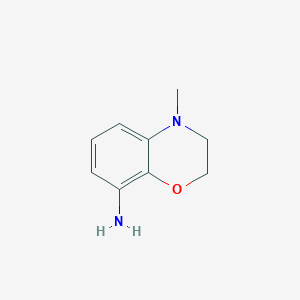

4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine

CAS No.: 1042973-68-1

Cat. No.: VC7934681

Molecular Formula: C9H12N2O

Molecular Weight: 164.20

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1042973-68-1 |

|---|---|

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.20 |

| IUPAC Name | 4-methyl-2,3-dihydro-1,4-benzoxazin-8-amine |

| Standard InChI | InChI=1S/C9H12N2O/c1-11-5-6-12-9-7(10)3-2-4-8(9)11/h2-4H,5-6,10H2,1H3 |

| Standard InChI Key | QNXQBHHHKHBBKT-UHFFFAOYSA-N |

| SMILES | CN1CCOC2=C(C=CC=C21)N |

| Canonical SMILES | CN1CCOC2=C(C=CC=C21)N |

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-methyl-2,3-dihydro-1,4-benzoxazin-8-amine is C₉H₁₂N₂O, with a molecular weight of 164.20 g/mol . The compound’s structure consists of a fused benzene ring and an oxazine ring, where:

-

Position 4 is substituted with a methyl group.

-

Position 8 contains a primary amine group.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1042973-68-1 | |

| Molecular Formula | C₉H₁₂N₂O | |

| Molecular Weight | 164.20 g/mol | |

| Density | Not Available | |

| Boiling Point | Not Available | |

| Melting Point | Not Available |

The amine group at position 8 enhances solubility in polar solvents, while the methyl group at position 4 influences steric and electronic properties, potentially affecting receptor binding .

Synthesis and Structural Elucidation

While no explicit synthesis route for 4-methyl-2,3-dihydro-1,4-benzoxazin-8-amine is documented, analogous benzoxazines are typically synthesized via Mannich cyclization or Williamson ether synthesis . A plausible route involves:

-

Nitro Intermediate Formation: Reacting 2-bromo-4-methylphenol with a nitro-substituted alkylating agent under Williamson conditions.

-

Nitro Reduction: Catalytic hydrogenation (e.g., Pd/C) converts the nitro group to an amine .

-

Cyclization: Acid- or base-mediated cyclization forms the benzoxazine core.

Table 2: Hypothetical Synthesis Steps

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Williamson Ether | 2-Bromo-4-methylphenol, K₂CO₃ | Nitro-substituted ether |

| 2 | Catalytic Hydrogenation | H₂, Pd/C, EtOH | Amino-substituted ether |

| 3 | Cyclization | HCl/Heat | 4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine |

Structural characterization relies on NMR, IR, and mass spectrometry. For example, the amine proton typically appears as a broad singlet near δ 5.5 ppm in H NMR, while the oxazine ring protons resonate between δ 3.0–4.5 ppm .

Future Directions and Challenges

-

Synthetic Optimization: Improving yield and scalability of the synthesis route.

-

In Vitro Profiling: Screening against CB1/CB2 receptors and cancer cell lines.

-

Structure-Activity Relationships (SAR): Modifying the methyl and amine groups to enhance potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume